

# chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

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An In-Depth Technical Guide to the Chemical Properties of 5-(hydroxymethyl)pyridin-2(1H)-one

## Introduction: A Versatile Heterocyclic Building Block

5-(hydroxymethyl)pyridin-2(1H)-one is a bifunctional heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors.<sup>[1][2]</sup> Its structure, featuring a pyridinone core and a reactive hydroxymethyl group, makes it a valuable scaffold for creating diverse molecular architectures. Pyridinone derivatives are recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets and exhibiting activities from antiviral and antitumor to anti-inflammatory effects.<sup>[2][3]</sup> This guide provides a comprehensive overview of the core chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile intermediate.

## Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 5-(hydroxymethyl)pyridin-2(1H)-one, with the chemical formula  $C_6H_7NO_2$ , possesses a unique combination of features that influence its solubility, reactivity, and potential for intermolecular interactions.<sup>[4][5]</sup>

### 1.1. Core Identifiers and Computed Properties

A clear identification is paramount for regulatory and research purposes. The compound is registered under CAS Number 109205-68-7.[4] It is also known by synonyms such as 2-hydroxy-5-hydroxymethylpyridine and 5-hydroxymethyl-2-pyridone.[4][6]

The key physicochemical properties are summarized below. These values, primarily computed, provide a baseline for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.

| Property                       | Value   | Source |
|--------------------------------|---|--------|
| Molecular Weight               | 125.13 g/mol                                  | [4][6] |
| Molecular Formula              | C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub> | [4][5] |
| XLogP3                         | -1.1  | [4][6] |
| Hydrogen Bond Donors           | 2   | [6]    |
| Hydrogen Bond Acceptors        | 2   | [6]    |
| Rotatable Bond Count           | 1   | [6]    |
| Topological Polar Surface Area | 49.3 Å <sup>2</sup>                           | [4][6] |
| Predicted Boiling Point        | 428.0 ± 27.0 °C                               | [6][7] |
| Predicted Density              | 1.225 ± 0.06 g/cm <sup>3</sup>                | [6][7] |
| Predicted pKa                  | 11.56 ± 0.10                                  | [7]    |

### 1.2. Tautomerism: The Pyridinone-Pyridol Equilibrium

A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridinone form.[8] For 5-(hydroxymethyl)pyridin-2(1H)-one, this equilibrium is heavily influenced by the solvent environment. In most solvents, particularly polar ones, the pyridone tautomer is predominant.[9] This preference is attributed to the aromaticity of the pyridone ring and the thermodynamic stability conferred by the strong carbon-oxygen double bond.[8][9]

Understanding this equilibrium is crucial as the two tautomers present different reactive faces. The pyridol form has a phenolic hydroxyl group, while the pyridone form has an amide-like character.<sup>[8]</sup> This duality governs the molecule's reactivity in alkylation, acylation, and substitution reactions.

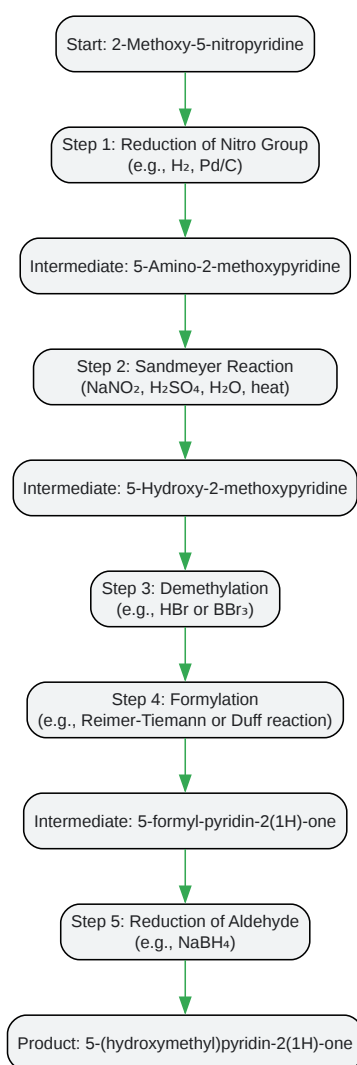
Caption: Tautomeric equilibrium of the title compound.

## Synthesis and Reactivity

As a versatile building block, the synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one and its subsequent reactions are of primary importance for its application in larger synthetic campaigns.

### 2.1. Proposed Synthetic Workflow

While multiple synthetic routes to substituted pyridinones exist, a common and effective strategy involves the modification of a pre-formed pyridine ring.<sup>[10]</sup> A plausible synthesis for 5-(hydroxymethyl)pyridin-2(1H)-one can be adapted from methodologies used for analogous structures. One such approach begins with 2-methoxy-5-nitropyridine.



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Caption: A potential multi-step synthesis workflow.

## 2.2. Detailed Experimental Protocol: Reduction of a Formyl Precursor

This protocol details the final step of a hypothetical synthesis: the selective reduction of a 5-formylpyridin-2(1H)-one precursor to the target alcohol.

Objective: To synthesize 5-(hydroxymethyl)pyridin-2(1H)-one via sodium borohydride reduction.

Materials:

- 5-formylpyridin-2(1H)-one (1.0 eq)

- Methanol (MeOH), anhydrous
- Sodium borohydride (NaBH<sub>4</sub>) (1.5 eq)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

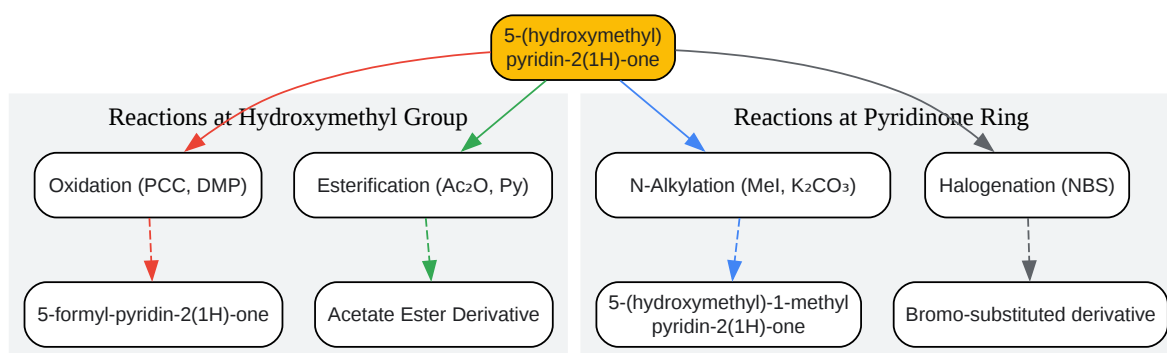
- **Dissolution:** Dissolve 5-formylpyridin-2(1H)-one in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0°C. **Causality:** This exothermic reaction is cooled to prevent side reactions and ensure selectivity.
- **Reductant Addition:** Add sodium borohydride (NaBH<sub>4</sub>) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is ~6-7.
- **Workup:** Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 5-(hydroxymethyl)pyridin-2(1H)-one.

### 2.3. Chemical Reactivity

The molecule's two functional groups—the primary alcohol and the pyridinone ring—are the main sites of chemical reactivity.

- Hydroxymethyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.
- Pyridinone Ring: The ring system can be subject to various reactions. The nitrogen atom can be alkylated or acylated under appropriate basic conditions. The electron-rich nature of the pyridinone ring also allows for electrophilic aromatic substitution, though the regioselectivity will be directed by the existing substituents.



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Caption: Reactivity map showing potential transformations.

## Applications in Drug Discovery and Development

The true value of 5-(hydroxymethyl)pyridin-2(1H)-one lies in its utility as an intermediate for synthesizing biologically active molecules.[1] The pyridinone scaffold is a key hinge-binding motif for many protein kinases, making it a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[2][3]

Furthermore, its structure is valuable for creating compounds that can chelate metal ions, a property exploited in designing agents for neurological disorders.[1][11] The hydroxymethyl group provides a convenient handle for attaching the molecule to other fragments or for modulating solubility and pharmacokinetic properties, making it a key piece in fragment-based drug design.[3] It has been explicitly identified as a building block for pharmaceuticals and as an intermediate for kinase inhibitors and agents targeting inflammatory and neurological disorders.[1]

## Conclusion

5-(hydroxymethyl)pyridin-2(1H)-one is more than a simple chemical; it is a strategically important building block for modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct functional handles, and the established biological relevance of its core scaffold make it an indispensable tool for researchers. A thorough understanding of its tautomeric nature and reactivity is essential for any scientist aiming to incorporate this versatile molecule into a drug discovery program.

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- To cite this document: BenchChem. [chemical properties of 5-(hydroxymethyl) pyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1525758#chemical-properties-of-5-hydroxymethyl-pyridin-2-1h-one]

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Address: 3281 E Guasti Rd

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